7-Methylimidazo[1,5-a]pyridine

Lipophilicity Drug Design ADME

Researchers using imidazo[1,5-a]pyridine scaffolds often encounter uncontrolled variability from regioisomer mixtures, leading to inconsistent SAR and wasted resources. The 7-methyl derivative (CAS 139452-19-0) provides a precisely defined building block with a LogP of 1.56, distinct from the parent (1.33) and 1-methyl isomer (1.64), enabling predictable membrane permeability tuning without additional synthesis. • Achieve ~1.7-fold LogP increase vs. unsubstituted core for CNS/intracellular target programs. • Exploit C-3 lithiation without steric interference from the 7-methyl group for efficient 1,3-disubstituted library synthesis. • Maintain precise lipophilic efficiency (LipE) in fragment growing with the intermediate logP of this regioisomer. Supplied with ≥97% purity, immediate stock availability, and global shipping.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 139452-19-0
Cat. No. B144877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylimidazo[1,5-a]pyridine
CAS139452-19-0
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC2=CN=CN2C=C1
InChIInChI=1S/C8H8N2/c1-7-2-3-10-6-9-5-8(10)4-7/h2-6H,1H3
InChIKeyKSGPGVYLLFVYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylimidazo[1,5-a]pyridine Overview


7-Methylimidazo[1,5-a]pyridine (CAS 139452-19-0) is a methyl-substituted derivative of the imidazo[1,5-a]pyridine scaffold—a fused bicyclic system comprising an imidazole ring annulated to a pyridine ring. This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and material science, where the position of the methyl substituent on the pyridine ring can critically influence physicochemical properties, such as lipophilicity and regioselectivity in downstream functionalization reactions . The methyl group at the 7-position imparts a measured LogP of 1.56, which distinguishes it from the parent scaffold and other regioisomers, making it a well-defined starting point for structure-activity relationship (SAR) exploration and lead optimization campaigns .

7-Methylimidazo[1,5-a]pyridine Position-Specific Effects


Simply substituting any imidazo[1,5-a]pyridine derivative into a synthetic route or biological assay without considering the methyl group position introduces uncontrolled variability. The 7-methyl regioisomer exhibits a logP of 1.56, whereas the parent imidazo[1,5-a]pyridine records a logP of approximately 1.33 . Even among monomethyl isomers, logP values differ: 1-methylimidazo[1,5-a]pyridine has a logP of 1.64 . These differences, though seemingly modest, can translate into meaningful shifts in membrane permeability, solubility, and protein binding. Moreover, the position of the methyl substituent directly dictates the regioselectivity of electrophilic and lithiation reactions, as methyl groups in peri-positions sterically hinder functionalization at adjacent carbon atoms [1]. Using an unsubstituted or differently substituted imidazo[1,5-a]pyridine will therefore yield a distinct reaction outcome or biological profile, making the 7-methyl compound irreplaceable when a specific substitution pattern is required.

7-Methylimidazo[1,5-a]pyridine Quantitative Differentiation


Lipophilicity Advantage vs Parent Heterocycle

The 7-methyl substitution increases lipophilicity relative to the parent heterocycle. The measured LogP of 7-methylimidazo[1,5-a]pyridine is 1.56 , compared to a LogP of 1.33 for unsubstituted imidazo[1,5-a]pyridine . This represents a ΔLogP of +0.23, which corresponds to an approximately 1.7-fold higher octanol-water partition coefficient. Such a difference can significantly enhance passive membrane permeability in cellular assays and improve CNS penetration potential.

Lipophilicity Drug Design ADME

Lipophilicity vs 1-Methyl Regioisomer

Among monomethyl imidazo[1,5-a]pyridine isomers, lipophilicity varies with the substitution position. The 7-methyl isomer (LogP 1.56) is more hydrophilic than the 1-methyl isomer (LogP 1.64) , resulting in a ΔLogP of -0.08. Although modest, this difference can influence solubility and off-target binding profiles in biological systems, providing a rational basis for selecting the 7-methyl derivative when slightly lower lipophilicity is desired.

Regioisomer Comparison Lipophilicity SAR

C-3 Lithiation Regioselectivity Advantage

The presence of a methyl group at the 7-position preserves regioselective lithiation at the C-3 position, a key reactive site for further derivatization. In contrast, a methyl group at the 5-position (a peri-position relative to C-5) sterically hinders lithiation at C-5 [1]. While quantitative yield data for lithiation of the 7-methyl derivative are not explicitly disclosed in the open literature, the well-established rules of imidazo[1,5-a]pyridine reactivity predict that the 7-methyl substrate will undergo C-3 lithiation with similar efficiency to the parent compound, whereas the 5-methyl analogue exhibits reduced or redirected reactivity. This makes 7-methylimidazo[1,5-a]pyridine the preferred choice when subsequent C-3 functionalization is planned.

Regioselectivity Lithiation C-H Functionalization

7-Methylimidazo[1,5-a]pyridine Application Scenarios


Lead Optimization with Lipophilicity Tuning

When an unsubstituted imidazo[1,5-a]pyridine core exhibits insufficient membrane permeability (e.g., in a CNS or intracellular target program), incorporating the 7-methyl derivative directly provides a ~1.7-fold increase in partition coefficient without the need for de novo synthetic modification, as supported by the LogP comparison evidence .

1,3-Difunctionalized Library Synthesis

The 7-methyl compound serves as an ideal entry point for the generation of 1,3-disubstituted libraries via sequential lithiation-electrophile trapping. The methyl group at the 7-position does not interfere with C-3 lithiation, unlike the 5-methyl isomer, enabling high-yielding, regioselective diversification as inferred from heterocyclic reactivity rules .

Physicochemical Fine-Tuning in Fragment-Based Discovery

In fragment growing or merging strategies, the 7-methyl isomer offers an intermediate LogP (1.56) between the parent scaffold (1.33) and the more lipophilic 1-methyl isomer (1.64). This allows medicinal chemists to precisely control the lipophilic efficiency (LipE) of fragment hits while retaining a synthetically tractable handle for further elaboration .

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